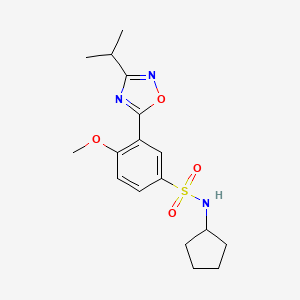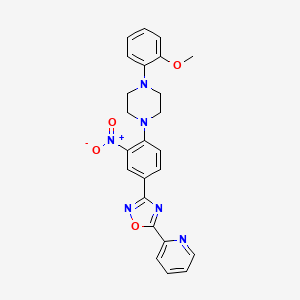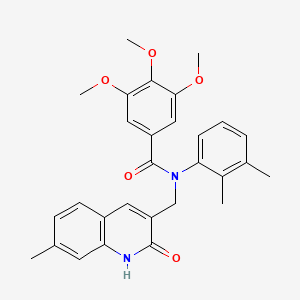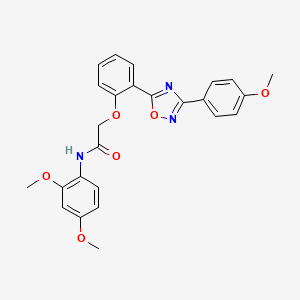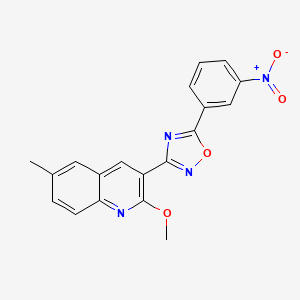
3-(2-methoxy-6-methylquinolin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxy-6-methylquinolin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNQO, and it belongs to the class of heterocyclic organic compounds.
Mécanisme D'action
The mechanism of action of MNQO is not fully understood, but studies have shown that it acts by inhibiting various enzymes and pathways that are involved in the progression of cancer and inflammation. MNQO has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. MNQO also inhibits the NF-kB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
MNQO has been shown to have various biochemical and physiological effects. In vitro studies have shown that MNQO has the ability to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and inhibit the NF-kB pathway. In vivo studies have shown that MNQO has anti-inflammatory effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MNQO in lab experiments is its potential as a lead compound for the development of new drugs. MNQO has been shown to have anticancer and anti-inflammatory properties, which makes it a promising candidate for drug development. However, one of the limitations of using MNQO in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many future directions for research on MNQO. One area of research is the development of new derivatives of MNQO that have improved solubility and bioavailability. Another area of research is the investigation of the potential use of MNQO as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more studies are needed to fully understand the mechanism of action of MNQO and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of MNQO involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the synthesis of 2-methoxy-6-methylquinoline, which is then reacted with 3-nitrobenzaldehyde to form the intermediate compound. The final step involves the reaction of the intermediate compound with acetic anhydride and sodium azide to produce MNQO.
Applications De Recherche Scientifique
MNQO has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, MNQO has been investigated for its anticancer properties. Studies have shown that MNQO has the ability to inhibit the growth of cancer cells by inducing apoptosis. MNQO has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
3-(2-methoxy-6-methylquinolin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c1-11-6-7-16-13(8-11)10-15(19(20-16)26-2)17-21-18(27-22-17)12-4-3-5-14(9-12)23(24)25/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURYEXTXTDQITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)OC)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




